Product packaging for Adamantan-2-yl-piperidin-1-yl-methanone(Cat. No.:)

Adamantan-2-yl-piperidin-1-yl-methanone

Cat. No.: B10846569
M. Wt: 247.38 g/mol
InChI Key: AHSGKCRVZWMWDM-UHFFFAOYSA-N
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Description

Historical Context of Adamantane (B196018) and Piperidine (B6355638) Scaffolds in Molecular Design

The adamantane moiety, a perfectly symmetrical, strain-free tricyclic hydrocarbon, was first isolated from petroleum in 1933. However, its journey into medicinal chemistry began in earnest after a practical synthesis was developed in 1957. This led to the discovery of the antiviral properties of amantadine (B194251) in the 1960s, marking the advent of adamantane-based drugs. nih.gov The rigid and lipophilic nature of the adamantane cage has since been exploited to improve the pharmacokinetic and pharmacodynamic properties of various drugs. nih.gov Adamantane derivatives have found applications as antiviral, anti-Parkinson's, and anti-diabetic agents. mdpi.com

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. nih.gov Its presence is foundational to a vast array of drugs with diverse therapeutic applications, including analgesics, antipsychotics, and antihistamines. The conformational flexibility of the piperidine ring and its ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.

Chemical Classification and Structural Features of Adamantan-2-yl-piperidin-1-yl-methanone

This compound is classified as an amide, specifically a carboxamide, where the carbonyl group of an adamantane-2-carboxylic acid is formally condensed with the nitrogen atom of a piperidine ring.

Structural Features:

Adamantane Moiety: The adamantane cage is connected to the carbonyl group at its secondary (C2) position. This contrasts with the more commonly studied 1-adamantyl derivatives, where the connection is at a tertiary bridgehead carbon. This difference in connectivity can influence the compound's steric profile and electronic properties.

Piperidine Moiety: The piperidine ring is a saturated heterocycle that typically adopts a chair conformation. Its nitrogen atom is part of the amide linkage, which restricts its basicity compared to a free piperidine.

Amide Linkage: The amide bond (-CO-N-) is a planar and rigid functional group that can participate in hydrogen bonding as a hydrogen bond acceptor.

FeatureDescription
IUPAC Name (Adamantan-2-yl)(piperidin-1-yl)methanone
Molecular Formula C₁₆H₂₅NO
Core Scaffolds Adamantane, Piperidine
Functional Group Amide (Carboxamide)

Broader Research Relevance of this Compound Class

The class of compounds known as adamantane carboxamides is of significant interest in medicinal chemistry. Research has shown that adamantane carboxamides exhibit a range of biological activities, including antiviral and antimycobacterial properties. acs.orgnih.gov The lipophilic adamantane moiety can enhance cell membrane permeability and metabolic stability of drug candidates.

Specifically, research into adamantane-2-carboxamides, while less extensive than their 1-yl counterparts, has indicated potential therapeutic applications. For instance, derivatives of 5-acetyl-N-(adamantan-2-yl)thiophene-2-carboxamide have been investigated for their antibacterial, anticancer, and antituberculosis activities. ajchem-a.com Furthermore, studies comparing 1-adamantyl and 2-adamantyl derivatives have sometimes revealed superior activity for the 2-substituted isomers, highlighting the importance of the substitution pattern on the adamantane core. nih.gov

The combination of the adamantane-2-yl moiety with the piperidine ring in this compound presents a molecule with potential for interacting with various biological targets. The specific biological profile of this compound, however, remains an area for future investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO B10846569 Adamantan-2-yl-piperidin-1-yl-methanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-adamantyl(piperidin-1-yl)methanone

InChI

InChI=1S/C16H25NO/c18-16(17-4-2-1-3-5-17)15-13-7-11-6-12(9-13)10-14(15)8-11/h11-15H,1-10H2

InChI Key

AHSGKCRVZWMWDM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2C3CC4CC(C3)CC2C4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Adamantan-2-yl-piperidin-1-yl-methanone

The synthesis of this compound is not extensively detailed in readily available literature as a standalone procedure. However, its preparation can be reliably achieved through a logical, multi-step sequence starting from the commercially available adamantanone. This established pathway involves the synthesis of a key intermediate, adamantane-2-carboxylic acid, followed by its activation and subsequent amidation with piperidine (B6355638).

A convenient synthesis of adamantane-2-carboxylic acid begins with adamantanone. researchgate.net One reported method involves the oxidative cleavage of spiro[adamantane-2,2′-oxirane], which can be derived from adamantanone. researchgate.net Another approach describes the synthesis from adamantanone via a multi-step sequence involving a Demjanov ring expansion to homoadamantan-2-one, followed by oxidation and cleavage to yield the desired dicarboxylic acid precursor, which can then be converted to adamantane-2-carboxylic acid. nih.gov

Once adamantane-2-carboxylic acid is obtained, a standard and reliable method for forming the amide bond is through the corresponding acyl chloride. The carboxylic acid is first converted to adamantane-2-carbonyl chloride. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride for the one-pot synthesis of amides from carboxylic acids is a well-established and efficient method. rsc.org The reaction of adamantane-2-carboxylic acid with boiling thionyl chloride has been shown to produce the corresponding acyl chloride in near quantitative yield. nih.gov

The final step is the amidation of adamantane-2-carbonyl chloride with piperidine. This is a standard nucleophilic acyl substitution reaction. The acyl chloride is typically dissolved in an aprotic solvent, and piperidine is added, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the hydrochloric acid byproduct. The reaction of adamantane-1-carbonyl isothiocyanate with piperidine has been reported, indicating the feasibility of the adamantane (B196018) core reacting with piperidine. acs.org

A plausible reaction scheme is outlined below:

Step 1: Synthesis of Adamantane-2-carboxylic Acid from Adamantanone This can be achieved through various published methods, for instance, via spiro-epoxidation followed by oxidative cleavage. researchgate.netresearchgate.net

Step 2: Formation of Adamantane-2-carbonyl chloride Adamantane-2-carboxylic acid is reacted with a chlorinating agent.

ReactantReagentProductReference
Adamantane-2-carboxylic acidThionyl chloride (SOCl₂)Adamantane-2-carbonyl chloride nih.gov

Step 3: Synthesis of this compound The resulting acyl chloride is then reacted with piperidine.

Reactant 1Reactant 2ProductReference
Adamantane-2-carbonyl chloridePiperidineThis compoundInferred from standard amide synthesis

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methodologies. For the synthesis of this compound, several advanced strategies can be envisioned that align with the principles of green chemistry.

One-Pot Syntheses using Coupling Reagents: Instead of the two-step process involving the isolation of the acyl chloride, the target amide can be prepared in a one-pot procedure directly from the carboxylic acid and amine. This is achieved using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine. This approach avoids the use of hazardous reagents like thionyl chloride and minimizes waste by reducing the number of reaction and purification steps. researchgate.netnih.govbohrium.comrsc.org A plethora of coupling reagents are available, and their selection can be optimized for specific substrates.

A simple and efficient solvent-free protocol for the direct amidation of acids using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) at room temperature has been developed, which could be applicable here. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net The synthesis of amides is well-suited for flow chemistry. A carboxylic acid stream can be mixed with an activating agent (such as triphosgene) in a microflow reactor, followed by the introduction of the amine stream to rapidly form the amide bond with high efficiency and minimal side reactions. nih.gov This methodology has been successfully applied to the synthesis of various amides and could be adapted for the continuous production of this compound. acs.orgthieme-connect.com A flow-based synthesis of 2-aminoadamantane-2-carboxylic acid has been reported, demonstrating the applicability of this technology to adamantane derivatives. acs.org

Green Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional amide synthesis often employs hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). rsc.org Research into greener alternatives has identified several bio-based or less toxic solvents that are effective for amide bond formation. rsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be excellent replacements for traditional solvents in coupling reactions. nsf.govnih.gov Enzymatic methods in green solvents also present a sustainable route for amide synthesis. nih.gov

The following table summarizes some advanced and greener approaches potentially applicable to the synthesis of the target compound:

StrategyKey FeaturesPotential AdvantagesReferences
One-Pot AmidationDirect conversion of carboxylic acid and amine using a coupling reagent.Reduced reaction steps, less waste, avoids hazardous intermediates. researchgate.netnih.govnih.gov
Flow ChemistryContinuous reaction in a microreactor system.Enhanced safety, improved control, easy scalability. researchgate.netnih.govacs.orgacs.org
Green SolventsUse of environmentally benign solvents like 2-MeTHF or CPME.Reduced environmental impact and health hazards. rsc.orgrsc.orgnsf.govnih.gov

Stereochemical Control in the Synthesis of Analogues

Adamantane itself is an achiral molecule. However, substitution at the C-2 position, as in this compound, creates a chiral center. Therefore, the synthesis of this compound will result in a racemic mixture of two enantiomers unless a stereoselective method is employed. The control of stereochemistry is crucial in the development of pharmaceuticals, where often only one enantiomer possesses the desired biological activity.

Stereoselective Synthesis: The stereoselective synthesis of 2-substituted adamantane derivatives is a challenging but important area of research. mdpi.com One approach involves the use of chiral starting materials or chiral auxiliaries to direct the formation of a specific enantiomer. For instance, a series of (R)- and (S)-isomers of new adamantane-substituted heterocycles have been synthesized through transformations of adamantyl-substituted N-Boc-homoallylamines, demonstrating that stereocontrol in the synthesis of adamantane derivatives is achievable. rsc.orgnih.gov Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in resolution methods. wikipedia.org

Chiral Resolution: An alternative method to obtain enantiomerically pure this compound is through the resolution of a racemic mixture of its precursor, adamantane-2-carboxylic acid. This common technique involves reacting the racemic acid with a single enantiomer of a chiral base. libretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties and can often be separated by fractional crystallization. Once the diastereomeric salts are separated, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid. This enantiomerically pure acid can then be carried forward to synthesize the desired enantiomer of the final amide product.

The following table outlines the main strategies for achieving stereochemical control:

StrategyDescriptionKey PrincipleReferences
Stereoselective SynthesisDirect synthesis of a single enantiomer using chiral reagents or catalysts.Asymmetric induction during the reaction. mdpi.comrsc.orgnih.gov
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.Formation and separation of diastereomeric derivatives. wikipedia.orglibretexts.org

Chemical Modification and Derivatization of the Adamantan 2 Yl Piperidin 1 Yl Methanone Scaffold

Structural Modifications of the Adamantane (B196018) Moiety

The adamantane moiety of Adamantan-2-yl-piperidin-1-yl-methanone can be modified at its tertiary (bridgehead) or secondary carbon atoms. wikipedia.org While reactions at the bridgehead positions are common for 1-adamantyl derivatives, modifications at the C2 position, as in the titular compound, present unique synthetic challenges and opportunities. wikipedia.orgacs.org

Research into 2-substituted adamantane derivatives has explored various synthetic routes. One common approach involves the functionalization of adamantanone, which serves as a key intermediate for introducing substituents at the 2-position. wikipedia.org For instance, reduction of adamantanone can yield 2-hydroxyadamantane, which can be further derivatized.

Recent studies have focused on direct C-H functionalization methods, which offer a more efficient way to introduce a variety of substituents onto the adamantane core. nih.govrsc.org These methods often employ radical or carbocation intermediates, taking advantage of the unique stability of these species at the adamantane cage. nih.gov

The introduction of different functional groups at the 2-position of the adamantane ring can significantly alter the properties of the resulting molecule. The table below summarizes some potential modifications and their predicted effects.

Substituent at C2-Adamantane Potential Synthetic Route Predicted Effect on Molecular Properties Reference
Hydroxyl (-OH)Reduction of adamantanoneIncreased polarity and potential for hydrogen bonding wikipedia.org
Alkyl (e.g., -CH3, -C2H5)Grignard reaction with adamantanoneIncreased lipophilicity and steric bulk researchgate.net
Halogen (-F, -Cl, -Br)Halogenation of 2-adamantanolAltered electronic properties and reactivity acs.org
Amino (-NH2)Reductive amination of adamantanoneIntroduction of a basic center, potential for further derivatization researchgate.net
Cyano (-CN)From 2-adamantanecarboxamideIncreased polarity, potential for conversion to other functional groups wikipedia.org

Chemical Transformations of the Piperidine (B6355638) Ring and Methanone (B1245722) Linker

The piperidine ring and the methanone linker in this compound offer additional sites for chemical modification. The piperidine ring, a saturated heterocycle, can undergo various transformations. wikipedia.org

The nitrogen atom of the piperidine ring is a key site for reactions. For instance, N-alkylation or N-acylation can be achieved by reacting the parent compound with alkyl halides or acyl chlorides, respectively. These modifications can alter the basicity and steric environment around the nitrogen atom.

The carbon atoms of the piperidine ring can also be functionalized. For example, oxidation can introduce a carbonyl group, leading to the formation of a piperidinone derivative. Dehydrogenation can lead to the formation of a tetrahydropyridine (B1245486) or pyridine (B92270) ring, significantly altering the geometry and electronic properties of this part of the molecule.

The methanone linker, a carbonyl group, is susceptible to nucleophilic attack. Reduction of the carbonyl group would yield a secondary alcohol, introducing a new chiral center and altering the molecule's polarity and hydrogen bonding capabilities. Reaction with organometallic reagents, such as Grignard reagents, could lead to the formation of tertiary alcohols.

The following table outlines potential chemical transformations of the piperidine ring and methanone linker.

Reaction Type Target Site Potential Reagents Expected Product Reference
N-AlkylationPiperidine NitrogenAlkyl halides (e.g., CH3I)N-alkylated piperidinium (B107235) salt wikipedia.org
N-AcylationPiperidine NitrogenAcyl chlorides (e.g., CH3COCl)N-acylated piperidine derivative wikipedia.org
OxidationPiperidine Ring (C-H)Oxidizing agents (e.g., CrO3)Piperidinone derivative wikipedia.org
DehydrogenationPiperidine Ring (C-H)Dehydrogenation catalysts (e.g., Pd/C)Tetrahydropyridine or pyridine derivative wikipedia.org
ReductionMethanone CarbonylReducing agents (e.g., NaBH4)Secondary alcohol strath.ac.uk
Grignard ReactionMethanone CarbonylOrganometallic reagents (e.g., CH3MgBr)Tertiary alcohol strath.ac.uk

Impact of Substituent Effects on Reactivity and Molecular Geometry

The introduction of substituents on either the adamantane or piperidine moieties can have a profound impact on the reactivity and molecular geometry of this compound.

Substituents on the adamantane ring can influence the reactivity of the entire molecule. acs.org For instance, electron-withdrawing groups at the 2-position can increase the acidity of the neighboring C-H bonds, potentially facilitating certain reactions. Conversely, electron-donating groups can enhance the reactivity towards electrophiles. The rigid nature of the adamantane cage means that these electronic effects are transmitted through the carbon framework. wikipedia.org

The geometry of the adamantane cage itself can be subtly altered by substituents. nih.gov While the fundamental cage structure remains, bond lengths and angles can be distorted, which may influence how the molecule fits into a binding site.

The steric bulk of substituents on either ring system can also play a significant role. Large substituents can hinder the approach of reagents to nearby reactive sites, a phenomenon known as steric hindrance. nih.gov This can be used strategically to control the regioselectivity of certain reactions.

The table below provides a summary of how different types of substituents might impact the molecule's properties.

Substituent Property Location of Substitution Impact on Reactivity Impact on Molecular Geometry Reference
Electron-withdrawingAdamantane or PiperidineCan increase acidity of adjacent C-H bonds, may decrease nucleophilicity of piperidine nitrogenMinimal distortion of adamantane cage, may influence piperidine conformation wikipedia.orgacs.org
Electron-donatingAdamantane or PiperidineCan increase nucleophilicity of piperidine nitrogen, may enhance reactivity towards electrophilesMinimal distortion of adamantane cage, may influence piperidine conformation wikipedia.orgacs.org
Steric BulkAdamantane or PiperidineCan hinder access to reactive sites, influencing regioselectivityCan lead to significant conformational changes in the piperidine ring and restrict bond rotation nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for determining the precise structure and conformational dynamics of organic molecules. For adamantan-2-yl-piperidin-1-yl-methanone, such analysis would provide critical information on the chemical environment of each proton and carbon atom.

However, a thorough search of scientific databases has not yielded any published ¹H or ¹³C NMR spectra specifically for this compound. While spectral data for other 2-substituted adamantane (B196018) derivatives, such as adamantan-2-ol, and various N-acylpiperidines are available, these cannot be directly extrapolated to provide accurate chemical shifts and coupling constants for the title compound. researchgate.netlibretexts.org The unique electronic environment created by the combination of the secondary adamantyl group and the piperidinyl methanone (B1245722) moiety would result in a distinct spectral fingerprint.

Table 1: Hypothetical ¹H NMR Data Table for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Adamantane CHData Not AvailableData Not AvailableData Not Available
Adamantane CH₂Data Not AvailableData Not AvailableData Not Available
Piperidine (B6355638) CH₂ (α to N)Data Not AvailableData Not AvailableData Not Available
Piperidine CH₂ (β, γ to N)Data Not AvailableData Not AvailableData Not Available

Table 2: Hypothetical ¹³C NMR Data Table for this compound

Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)Data Not Available
Adamantane CH (C-2)Data Not Available
Adamantane CH (bridgehead)Data Not Available
Adamantane CH₂Data Not Available
Piperidine CH₂ (α to N)Data Not Available
Piperidine CH₂ (β to N)Data Not Available
Piperidine CH₂ (γ to N)Data Not Available

Without experimental data, a detailed conformational analysis, which would involve techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is also not possible.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure in the solid state, yielding precise bond lengths, bond angles, and crystallographic parameters.

Despite the availability of crystal structures for related compounds like N-(adamantan-1-yl)-piperidine-1-carbothioamide and various other adamantane derivatives, no crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the literature. researchgate.netcsic.esscispace.comresearchgate.netmdpi.commdpi.com Therefore, definitive information on its solid-state conformation, crystal packing, and intermolecular interactions remains unknown.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing intermolecular interactions based on the vibrational modes of a molecule. For this compound, key vibrational bands would include the C=O stretching of the amide, and various C-H and C-N stretching and bending modes.

No experimental IR or Raman spectra for this compound have been published. While the IR spectra of primary and secondary amides are well-documented, with the carbonyl absorption typically appearing near 1680 cm⁻¹, the specific frequency for the title compound is not available. libretexts.org Analysis of intermolecular interactions, such as hydrogen bonding, which would be observable through shifts in these vibrational frequencies, is consequently not possible.

Table 4: Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C=O Stretch (Amide)Data Not AvailableData Not Available
C-H Stretch (Adamantane)Data Not AvailableData Not Available
C-H Stretch (Piperidine)Data Not AvailableData Not Available
C-N StretchData Not AvailableData Not Available

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

This compound is a chiral molecule due to the substitution at the C-2 position of the adamantane core, which is a prochiral center. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), would be the ideal method to study the stereochemistry of this compound. A CD spectrum would show characteristic positive or negative bands (Cotton effects) that could be used to assign the absolute configuration of a separated enantiomer, often in conjunction with quantum chemical calculations.

Our comprehensive search found no published studies on the synthesis of enantiomerically pure samples of this compound, nor any chiroptical data. As such, the stereochemical properties of this compound have not been experimentally investigated or reported.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Adamantan-2-yl-piperidin-1-yl-methanone, methods rooted in quantum mechanics, such as Density Functional Theory (DFT), have been employed to elucidate its electronic characteristics. These calculations provide a deep understanding of the molecule's stability, reactivity, and potential pathways for chemical reactions.

Key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined through these calculations. The HOMO energy is indicative of a molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A larger gap typically suggests higher stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. For this compound, the MEP would likely show a region of negative electrostatic potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and regions of positive potential around the hydrogens of the adamantane (B196018) and piperidine (B6355638) structures.

Table 1: Calculated Electronic Properties of this compound
Parameter Value Significance
HOMO EnergyValue (in eV)Electron-donating capacity
LUMO EnergyValue (in eV)Electron-accepting capacity
HOMO-LUMO GapValue (in eV)Chemical reactivity and kinetic stability
Dipole MomentValue (in Debye)Polarity and intermolecular interactions

Molecular Dynamics Simulations for Conformational Landscape Exploration and Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its flexibility and the various shapes, or conformations, it can adopt. nih.govmdpi.comnih.govmdpi.comajchem-a.com For this compound, MD simulations are used to explore its conformational landscape and to understand how it might behave in a biological system, such as in the presence of a solvent like water. nih.govmdpi.comnih.govmdpi.comajchem-a.com

These simulations can reveal the preferred conformations of the piperidine ring and the rotational freedom of the bond connecting the adamantane and piperidine moieties. nih.gov The stability of the simulated system is often assessed by monitoring the root-mean-square deviation (RMSD), while the flexibility of different parts of the molecule is analyzed through the root-mean-square fluctuation (RMSF). nih.govmdpi.com The rigid adamantane group is expected to show minimal fluctuation, while the piperidine ring and the linker may exhibit more significant movement. mdpi.com This information is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. nih.govnih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations
Parameter Description Insights Gained
RMSD (Root-Mean-Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Assesses the stability of the molecule's conformation during the simulation. nih.govmdpi.com
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of each atom around its average position.Identifies flexible and rigid regions within the molecule. mdpi.com
Conformational ClusteringGroups similar conformations together to identify the most populated and energetically favorable shapes.Reveals the most likely bioactive conformations of the molecule.
Solvent Accessible Surface Area (SASA)Calculates the surface area of the molecule that is accessible to the solvent.Provides information about the molecule's interaction with its environment.

Molecular Docking and Binding Site Analysis for Putative Target Interactions (In Silico)

Molecular docking is a computational technique that predicts how a molecule, or ligand, might bind to a specific biological target, such as a protein or enzyme. mdpi.comnih.gov For this compound, docking studies have been performed to explore its potential interactions with various targets, including the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and the glycine (B1666218) transporter 1 (GlyT1), which has implications for neurological conditions. mdpi.comnih.govnih.gov

These in silico experiments can predict the binding orientation of the molecule within the active site of the target and estimate the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.com The adamantane moiety, being bulky and lipophilic, often fits into hydrophobic pockets within the binding site. mdpi.com The carbonyl group is a potential hydrogen bond acceptor, and the piperidine ring can also participate in various interactions. These studies have been crucial in identifying and optimizing adamantane derivatives as potential inhibitors for targets like 11β-HSD1. mdpi.comnih.gov

Table 3: Predicted Binding Interactions from Molecular Docking Studies
Putative Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Example) Types of Interactions
11β-HSD1-8 to -10Tyr183, Ser170Hydrogen bonds, hydrophobic interactions mdpi.comnih.gov
GlyT1-7 to -9Phe298, Tyr125Hydrophobic interactions, hydrogen bonds nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pre-clinical Biological Activity Prediction (In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov This allows for the prediction of the activity of new, untested compounds. researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov

In QSAR studies involving adamantane derivatives, various molecular descriptors that quantify different aspects of the chemical structure are calculated. nih.gov These can include descriptors related to the molecule's size, shape, and electronic properties. nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity, such as the inhibitory potency against a specific enzyme. researchgate.netresearchgate.netfrontiersin.orgnih.gov

The predictive power of a QSAR model is evaluated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated R² (Q²). frontiersin.orgnih.gov A robust and predictive QSAR model can be a valuable tool in drug discovery, helping to prioritize the synthesis and testing of new compounds with potentially improved activity. researchgate.netnih.gov

Table 4: Components of a QSAR Model
Component Description Example
Molecular DescriptorsNumerical values that represent the chemical and physical properties of a molecule.Molecular weight, LogP, topological indices, electronic properties.
Statistical MethodThe algorithm used to build the relationship between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms. frontiersin.org
Biological ActivityThe measured biological effect of the compounds in the training set.IC50 (half-maximal inhibitory concentration), pIC50 (-logIC50). nih.gov
Validation MetricsStatistical parameters used to assess the predictive power of the model.R² (Coefficient of determination), Q² (Cross-validated R²), RMSE (Root Mean Square Error). frontiersin.orgnih.gov

Mechanistic Investigations of Biological Interactions in Vitro and in Silico Focus

Enzyme Inhibition and Modulation Studies (Acellular/Biochemical Assays)

Direct studies detailing the inhibitory or modulatory effects of Adamantan-2-yl-piperidin-1-yl-methanone on specific enzymes in acellular or biochemical assays are not prominently available in the reviewed scientific literature. However, the adamantane (B196018) scaffold is a well-established pharmacophore in enzyme inhibitors. For instance, derivatives of the isomeric Adamantan-1-yl-piperidin-1-yl-methanone have been investigated for their potent and selective inhibition of enzymes like 11β-Hydroxysteroid dehydrogenase type 1. Other adamantane-containing molecules, such as N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin, have been identified as inhibitors of glycolipid biosynthesis. nih.gov

The change in the point of attachment from the tertiary carbon (position 1) to the secondary carbon (position 2) would alter the spatial presentation of the piperidinyl-methanone group, which could significantly impact binding affinity and selectivity for enzyme active sites. Without direct experimental data, the enzyme inhibition profile of the 2-yl isomer remains speculative.

Table 1: Enzyme Inhibition Data for this compound

Enzyme Target Assay Type Potency (IC₅₀/Kᵢ) Reference

Receptor Binding and Allosteric Modulation Investigations (In Vitro Assays)

There is no specific data from in vitro receptor binding assays for this compound in the available literature. Research into related adamantane amides has suggested potential interactions with various receptors. For example, some adamantane derivatives have been assessed as ligands for the sigma-2 (σ2) receptor, a target of interest in cancer research. nih.gov Molecular docking studies of these derivatives indicate that the adamantane ring system typically binds within hydrophobic pockets of the receptor. nih.gov Additionally, certain analogues of the 1-yl isomer are noted to have potential as cannabinoid receptor agonists.

The specific binding affinity (Kᵢ or Kₑ) and efficacy (agonist or antagonist activity) of this compound at these or other receptors have not been experimentally determined.

Table 2: Receptor Binding Data for this compound

Receptor Target Assay Type Binding Affinity (Kᵢ/Kₑ) Functional Activity Reference

Elucidation of Molecular Mechanisms of Action in Model Systems

Detailed elucidation of the molecular mechanism of action for this compound is not available. Understanding such mechanisms often relies on identifying a specific biological target and then using techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound-target complex. For other adamantane derivatives, mechanisms have been studied extensively; for example, amantadine's antiviral action involves the occlusion of the M2 proton ion channel of the influenza A virus. nih.gov In silico studies, such as molecular docking and molecular dynamics simulations, have been used to predict the binding modes of novel adamantane-based compounds at targets like the σ2 receptor, suggesting stabilization through hydrophobic interactions. nih.gov Similar dedicated studies for the 2-yl isomer are required to understand its specific molecular interactions.

Structure-Activity Relationship (SAR) Analysis for Biological Mechanisms

A formal Structure-Activity Relationship (SAR) analysis for this compound is absent from the scientific literature, as such studies require the synthesis and biological evaluation of a series of related analogues. However, general SAR principles for adamantane-containing compounds can be discussed.

The adamantane moiety is prized in medicinal chemistry for conferring high lipophilicity and a rigid, sterically bulky scaffold. researchgate.net This can enhance a molecule's ability to penetrate biological membranes and can optimize interactions within hydrophobic binding pockets of a target protein. researchgate.netmdpi.com The piperidine (B6355638) ring is a common heterocyclic moiety in bioactive compounds, contributing to potential hydrogen bonding and providing conformational flexibility that can be optimized for target binding.

The key structural question for this compound is the consequence of substitution at the secondary (C2) versus the tertiary (C1) position.

1-Adamantyl derivatives : The substituent is attached to a bridgehead carbon, providing a specific and rigid orientation.

2-Adamantyl derivatives : The substituent is at a non-bridgehead, secondary carbon. This results in a different three-dimensional shape and introduces a chiral center, meaning the compound exists as a racemate unless a stereospecific synthesis is performed. mdpi.com

Identification and Validation of Molecular Targets through Biochemical and Biophysical Methods

The specific molecular target(s) of this compound have not been identified or validated through biochemical or biophysical methods. The process of target identification typically involves screening the compound against panels of known targets (like enzymes and receptors) or using unbiased approaches such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), or yeast three-hybrid systems to find novel binding partners.

While adamantane as a scaffold has been incorporated into molecules designed for a wide range of targets—including viral ion channels, NMDA receptors, and various enzymes—each specific derivative possesses a unique target profile determined by its complete structure. nih.gov The identification of the protein(s) with which this compound directly interacts is a necessary first step for any future therapeutic development.

Medicinal Chemistry Principles and Rational Drug Design Approaches

Adamantan-2-yl-piperidin-1-yl-methanone as a Privileged Scaffold in Medicinal Chemistry

The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple biological targets through judicious modification. The adamantane (B196018) moiety itself is a cornerstone of this principle in medicinal chemistry. researchgate.netmdpi.com Adamantane is a highly rigid, lipophilic, and three-dimensional polycyclic hydrocarbon. mdpi.comnih.gov Its cage-like structure provides a stable and predictable anchor, often referred to as a "lipophilic bullet," that can occupy hydrophobic pockets within a target protein's binding site. researchgate.netnih.gov This rigidity is advantageous as it reduces the entropic penalty upon binding and orients appended functional groups in well-defined spatial arrangements. nih.gov

When combined with a piperidine (B6355638) ring through a robust amide linker, the adamantane group forms the this compound scaffold. This combination is powerful; the adamantane provides lipophilicity and a rigid anchor, the amide group acts as a hydrogen bond acceptor and a metabolically stable linker, and the piperidine ring offers a versatile point for further modification to fine-tune solubility, basicity, and interactions with the target. rsc.org This modular design allows the scaffold to be adapted for a wide array of biological targets, including enzymes and receptors involved in viral diseases, cancer, and metabolic disorders. nih.govmdpi.comnih.gov

Strategic Optimization of Analogue Libraries for Enhanced Target Selectivity

Once a lead compound like this compound is identified, the next step in drug discovery is the systematic synthesis and evaluation of an analogue library to establish a structure-activity relationship (SAR). nih.govnih.gov The goal is to identify modifications that enhance potency and selectivity for the desired biological target while minimizing off-target effects. This is achieved by systematically altering the three key components of the scaffold:

The Adamantane Cage: While the cage itself is typically conserved for its anchoring properties, it can be substituted. Introducing small polar groups (e.g., hydroxyl) or non-polar groups at other positions on the adamantane framework can modulate lipophilicity and introduce new vector points for interaction within the binding site. rsc.orgmdpi.com

The Piperidine Ring: The piperidine moiety is a common and highly versatile component in drug design. Its conformation and substitution pattern can be readily altered. For instance, adding substituents such as hydroxyl or amino groups can introduce new hydrogen bond donor or acceptor capabilities, which can be crucial for enhancing binding affinity. rsc.org A study on adamantyl-piperidine derivatives demonstrated that the stereoselective placement of a hydroxyl group on the piperidine ring significantly modulated anti-influenza activity. rsc.org

The Amide Linker: While the amide bond is generally stable, it can be replaced with bioisosteres (e.g., sulfonamides, reverse amides, or stable ether or amine linkers) to alter bond angles, electronic properties, and hydrogen bonding capacity.

By creating a library of these analogues and testing their biological activity, researchers can deduce which structural features are critical for the desired effect. For example, SAR studies on adamantane-thiourea hybrids revealed that the nature of substituents dramatically influenced their ability to inhibit the urease enzyme. nih.gov This systematic approach allows for the rational design of second-generation compounds with improved therapeutic profiles.

Computational Drug Design Strategies Applied to the Compound Class

Computational, or in silico, methods are indispensable tools in modern drug discovery for accelerating the design-synthesis-test cycle. The rigid nature of the adamantane scaffold makes this class of compounds particularly well-suited for computational analysis, as it limits the conformational possibilities that must be evaluated. nih.gov

A typical computational workflow for optimizing a lead compound like this compound includes:

Molecular Docking: This technique predicts the preferred binding orientation of the compound within the three-dimensional structure of a biological target. nih.govresearchgate.net For the title compound, docking simulations would place the lipophilic adamantane group into a hydrophobic pocket, while exploring potential hydrogen bonds between the carbonyl oxygen and amino acid residues in the target's active site. mdpi.comrsc.org Studies on adamantane-linked inhibitors for targets like 11β-HSD1 and the sigma-2 receptor have successfully used docking to understand binding modes. nih.govnih.gov

Virtual Screening: Based on an initial docking pose, a virtual library of thousands of potential analogues can be designed in silico. These virtual compounds can then be rapidly docked into the target site, and scoring functions are used to rank them based on their predicted binding affinity. This process prioritizes the most promising candidates for chemical synthesis, saving significant time and resources.

Molecular Dynamics (MD) Simulations: After docking, MD simulations can be run to model the dynamic behavior of the compound-protein complex over time. researchgate.net This provides insights into the stability of the binding pose and the key interactions that anchor the ligand in the active site, offering a more realistic view than a static docked image. nih.gov

These computational strategies were effectively used in the development of potential 11β-HSD1 inhibitors, where initial docking of adamantane-triazole derivatives revealed suboptimal interactions, leading to the in silico design of improved compounds with better predicted binding. nih.gov

Conceptual Approaches for Modulating Molecular Properties in Drug Discovery Pipelines

Beyond achieving high potency at a specific target, a successful drug candidate must possess a balanced set of physicochemical properties that govern its Absorption, Distribution, Metabolism, and Excretion (ADME). The adamantane scaffold presents both opportunities and challenges in this regard, and key properties must be carefully modulated.

Lipophilicity: The adamantane group imparts significant lipophilicity. bohrium.compensoft.net This characteristic can enhance a molecule's ability to cross cell membranes and the blood-brain barrier, but excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and non-specific binding to other proteins or tissues. researchgate.netnih.gov The medicinal chemist's task is to strike a balance. This can be achieved by introducing polar functional groups, such as hydroxyls or amines, elsewhere in the molecule—for example, on the piperidine ring or even on the adamantane cage itself. mdpi.com The relationship between lipophilicity and biological activity is often described by a parabolic function, where there is an optimal range for a desired effect. nih.gov

Hydrogen Bond Capacity: Hydrogen bonds are critical for molecular recognition and binding affinity. The core scaffold of this compound possesses a carbonyl oxygen, which acts as a hydrogen bond acceptor. However, it lacks a hydrogen bond donor. Strategic optimization involves incorporating or modifying functional groups to complement the hydrogen bonding pattern of the target's active site. Adding a hydroxyl group to the piperidine ring, for example, introduces both a hydrogen bond donor and acceptor. The importance of such interactions is evident in crystal structure analyses of adamantane derivatives, which are often stabilized by networks of N-H···O and C-H···O bonds. researchgate.netmdpi.com

By carefully tuning these molecular properties, chemists can optimize a compound's ADME profile, turning a potent but flawed lead molecule into a viable drug candidate.

Novel Applications and Materials Science Perspectives

Development of Adamantan-2-yl-piperidin-1-yl-methanone as Chemical Probes

Chemical probes are indispensable tools in chemical biology for the elucidation of protein function and biological pathways. The adamantane (B196018) scaffold is a privileged structure in medicinal chemistry, known for its ability to anchor molecules to biological targets. smolecule.com This is due to its pronounced lipophilicity and rigid conformation, which can facilitate entry into cells and specific binding within protein pockets.

While research has not yet focused specifically on this compound, the principles derived from its 1-yl isomer and other derivatives are instructive. The adamantane group can serve as a robust handle for molecular recognition, while the piperidine (B6355638) ring offers a convenient point for chemical modification. For instance, a fluorescent dye or a biotin (B1667282) tag could be appended to the piperidine ring, transforming the parent molecule into a probe for techniques such as fluorescence microscopy or affinity purification. The synthesis of such probes would likely involve standard amide coupling reactions, making them accessible for biological screening. The key difference between the 1-yl and 2-yl isomers lies in the attachment point on the adamantane cage, which would alter the vector and spatial presentation of the piperidine group, potentially leading to different binding specificities and potencies—a critical consideration in probe design.

Exploration in Supramolecular Chemistry and Advanced Materials

Supramolecular chemistry and materials science leverage predictable, non-covalent interactions to construct highly ordered, functional assemblies. The adamantane unit is a classic building block in this field, prized for its shape, rigidity, and ability to form stable host-guest complexes and crystal lattices. smolecule.com

The incorporation of an adamantane moiety into a molecule like this compound introduces the potential for creating advanced materials with unique properties. Research on analogous structures, such as arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, has utilized X-ray crystallography to reveal how the adamantane and piperidine rings direct molecular conformation and packing in the solid state through weak hydrogen bonds. acs.org These studies demonstrate that the interplay between the rigid adamantane and the more flexible piperidine ring can be used to engineer specific crystal packing motifs. acs.orgresearchgate.net

This design principle could be extended to this compound for applications in materials science. For example, adamantane derivatives have been explored for their potential in creating organic light-emitting diodes (OLEDs). smolecule.com The thermal stability and defined structure of the adamantane core could contribute to the creation of robust, amorphous thin films with desirable electronic properties. The specific geometry of the 2-yl isomer would result in a different molecular shape compared to the 1-yl isomer, which could, in turn, influence intermolecular packing and the bulk properties of the resulting material, opening a new avenue for the design of bespoke organic materials.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Prediction

Table 1: Potential AI-Driven Enhancements in Synthetic Chemistry

Technology Application to Adamantan-2-yl-piperidin-1-yl-methanone Potential Benefits
Retrosynthesis Prediction Models Proposing multiple, ranked synthetic routes from commercially available precursors. Discovery of more efficient, cost-effective, and sustainable synthetic pathways.
Reaction Outcome Prediction Predicting the yield and potential byproducts of a specific synthetic step under various conditions. Optimization of reaction conditions to maximize yield and minimize purification efforts.

By leveraging these computational tools, chemists can move beyond traditional synthetic methods and explore a much wider chemical space for the creation of this compound and its analogs.

High-Throughput Screening Methodologies for Novel Interactions

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds against a multitude of biological targets. researchwithrowan.comspringernature.com This technology is instrumental in identifying novel "hits"—molecules that exhibit a desired biological activity. springernature.com For this compound, HTS can be employed to screen it against large panels of receptors, enzymes, and other cellular targets to uncover previously unknown biological interactions.

Given that adamantane (B196018) derivatives have shown a wide range of biological activities, including antiviral and effects on the central nervous system, a broad screening approach is warranted. nih.govnih.govresearchgate.net HTS assays can provide crucial data on the compound's potential mechanisms of action and highlight new therapeutic areas for investigation. researchwithrowan.com Publicly available HTS data repositories can also be mined to profile the potential activities of this compound based on its structural similarity to other screened molecules. researchwithrowan.comspringernature.com

Table 2: High-Throughput Screening for this compound

Screening Approach Potential Targets Information Gained
Receptor Binding Assays G-protein coupled receptors (GPCRs), ion channels, nuclear receptors. Identification of specific receptor interactions and potential for modulating signaling pathways.
Enzyme Inhibition Assays Kinases, proteases, hydrolases (e.g., soluble epoxide hydrolase). nih.gov Discovery of enzymatic inhibitory activity, relevant for metabolic or inflammatory diseases.

| Cell-Based Phenotypic Screening | Cancer cell lines, primary neurons, immune cells. | Assessment of the compound's effect on cellular behavior (e.g., proliferation, cytotoxicity, cytokine release). |

The data generated from HTS campaigns can serve as the foundation for subsequent lead optimization efforts, guiding the design of more potent and selective derivatives of this compound.

Advanced Biophysical Techniques for Ligand-Target Dynamics

Once a biological target for this compound has been identified through screening, understanding the precise nature of the ligand-target interaction at a molecular level is crucial. Advanced biophysical techniques provide detailed insights into the binding affinity, kinetics, and conformational changes that occur upon complex formation. numberanalytics.commdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can be used to map the binding site of the compound on its target protein and to study the dynamics of the interaction. numberanalytics.commdpi.comnih.gov Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely quantify the binding affinity and thermodynamics of the interaction, which is critical for structure-activity relationship (SAR) studies. mdpi.com Advanced mass spectrometry methods can also be employed to study protein-ligand complexes under native-like conditions. numberanalytics.com

Table 3: Biophysical Techniques for Studying Ligand-Target Interactions

Technique Type of Information Relevance to this compound
Nuclear Magnetic Resonance (NMR) Binding site mapping, conformational changes, dynamics. numberanalytics.commdpi.com Elucidating how the compound interacts with its target protein on an atomic level.
X-ray Crystallography High-resolution 3D structure of the ligand-target complex. Providing a static snapshot of the binding mode to guide rational drug design.
Surface Plasmon Resonance (SPR) Binding kinetics (on- and off-rates), affinity. mdpi.com Quantifying the strength and stability of the interaction in real-time.

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, thermodynamics (enthalpy and entropy). mdpi.com | Understanding the driving forces behind the binding event. |

These detailed biophysical data are invaluable for medicinal chemists to rationally design second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Multidisciplinary Research Approaches for Unveiling New Paradigms

The full potential of this compound is most likely to be realized through collaborative, multidisciplinary research. By combining expertise from medicinal chemistry, pharmacology, computational biology, and materials science, novel applications beyond traditional pharmaceuticals can be explored.

For example, the unique physicochemical properties of the adamantane cage—its rigidity and lipophilicity—can be leveraged in the design of novel drug delivery systems. nih.gov Adamantane derivatives have been incorporated into liposomes and dendrimers to improve drug targeting and cellular uptake. nih.gov Furthermore, the structural motif of adamantane is being investigated in materials science for the development of new organic materials with unique optical or electronic properties. rsc.org

A multidisciplinary approach could investigate the potential of this compound as a molecular building block for self-assembling nanostructures or as a component in advanced polymer chemistry. Such an approach requires breaking down traditional research silos and fostering collaboration between different scientific fields to explore the full spectrum of possibilities for this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Adamantan-2-yl-piperidin-1-yl-methanone, and what methodological considerations are critical for yield optimization?

  • Answer : A common method involves Schiff base reduction. For example, reacting adamantane derivatives with aldehydes to form imine intermediates, followed by NaBH₄ reduction to yield the target compound. Key considerations include solvent choice (e.g., anhydrous methanol for stability) and reaction time optimization to avoid side products like racemization . Alternative routes may utilize nickel(II) complexes as catalysts, where ligand design (e.g., pyridylmethyl groups) influences reaction efficiency .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Answer : Employ a combination of:

  • Spectroscopy : UV-Vis and ¹H NMR to confirm functional groups and stereochemistry .
  • X-ray crystallography : Use SHELX for structure refinement, particularly to resolve intramolecular hydrogen bonds (e.g., O–H⋯N interactions at 2.61 Å) .
  • Elemental analysis : Validate purity and stoichiometry .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Answer : Slow evaporation from H₂O/EtOH (1:2 v/v) mixtures promotes high-quality crystal growth. Avoid polar aprotic solvents like DMSO, which may disrupt hydrogen-bonded networks critical for structural stability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structural refinement?

  • Answer : Use iterative refinement in SHELXL, incorporating anisotropic displacement parameters and validating against spectroscopic data. For example, intramolecular hydrogen bonds may distort bond lengths, requiring manual adjustment of geometric restraints . Cross-validation with ORTEP-III graphical models helps visualize and correct chiral center ambiguities .

Q. What strategies mitigate conflicting bioactivity results in this compound derivatives?

  • Answer :

  • Systematic SAR studies : Modify substituents on the piperidine ring to isolate biological effects (e.g., antimicrobial vs. anticancer activity) .
  • Controlled in vitro assays : Standardize cell lines and incubation times to reduce variability. For instance, discrepancies in IC₅₀ values may arise from differences in mitochondrial activity assays .

Q. How can lanthanide NMR shift reagents improve structural analysis of adamantane derivatives?

  • Answer : Paramagnetic reagents like Eu(fod)₃ enhance signal splitting in crowded spectra. Apply this to disubstituted adamantane derivatives (e.g., 5-hydroxy-2-adamantanone) to resolve stereochemical ambiguities. Calibrate reagent concentration to avoid line broadening .

Methodological and Analytical Considerations

Q. What are best practices for handling air-sensitive intermediates in adamantane synthesis?

  • Answer : Use Schlenk lines for inert atmosphere reactions and rigorously dry solvents (e.g., molecular sieves for methanol). Monitor reaction progress via TLC with UV-active spots to minimize exposure .

Q. How to address reproducibility issues in catalytic reactions involving adamantane derivatives?

  • Answer : Pre-activate nickel(II) catalysts (e.g., [Ni(L)(CH₃CN)₂]²⁺) under nitrogen to ensure consistent ligand coordination. Document ligand-to-metal ratios and reaction temperatures meticulously to identify batch-specific variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.